2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine
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Overview
Description
1H-IMIDAZO[4,5-B]PYRIDINE, 2-[(1H-BENZIMIDAZOL-2-YLMETHYL)THIO]-6-CHLORO- is a heterocyclic compound that combines the structural features of imidazo[4,5-b]pyridine and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-IMIDAZO[4,5-B]PYRIDINE, 2-[(1H-BENZIMIDAZOL-2-YLMETHYL)THIO]-6-CHLORO- typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of 2,3-diaminopyridine with appropriate aldehydes or ketones.
Introduction of the Benzimidazole Moiety: The benzimidazole group can be introduced via nucleophilic substitution reactions involving benzimidazole derivatives and suitable electrophiles.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1H-IMIDAZO[4,5-B]PYRIDINE, 2-[(1H-BENZIMIDAZOL-2-YLMETHYL)THIO]-6-CHLORO- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1H-IMIDAZO[4,5-B]PYRIDINE, 2-[(1H-BENZIMIDAZOL-2-YLMETHYL)THIO]-6-CHLORO- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-IMIDAZO[4,5-B]PYRIDINE, 2-[(1H-BENZIMIDAZOL-2-YLMETHYL)THIO]-6-CHLORO- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as α-glucosidase by forming hydrogen bonds and hydrophobic interactions with the active site residues.
Signal Transduction: It may interfere with signal transduction pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1H-imidazo[4,5-b]pyridine
- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- Naphtho[1′,2′:4,5]imidazo[1,2-a]pyridine
Uniqueness
1H-IMIDAZO[4,5-B]PYRIDINE, 2-[(1H-BENZIMIDAZOL-2-YLMETHYL)THIO]-6-CHLORO- is unique due to its combined structural features of imidazo[4,5-b]pyridine and benzimidazole, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H10ClN5S |
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Molecular Weight |
315.8 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-chloro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C14H10ClN5S/c15-8-5-11-13(16-6-8)20-14(19-11)21-7-12-17-9-3-1-2-4-10(9)18-12/h1-6H,7H2,(H,17,18)(H,16,19,20) |
InChI Key |
WPWJLUJUSCXWKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NC4=C(N3)C=C(C=N4)Cl |
Origin of Product |
United States |
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